molecular formula C17H20N2O6S B5588195 N-(2-furylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide

N-(2-furylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide

Cat. No. B5588195
M. Wt: 380.4 g/mol
InChI Key: HKNUMFRSINQAHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves reactions under specific conditions to achieve the desired chemical structure. For instance, compounds like N-(3-Methoxybenzoyl)benzenesulfonamide have been synthesized via the reaction of benzenesulfonyl chloride with substituted benzaldehydes in the presence of a catalyst or activating agent, showcasing the general approach to synthesizing such molecules. These processes highlight the complexity and precision required in chemical synthesis to obtain compounds with specific functional groups and structural features (Sreenivasa et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of benzenesulfonamide derivatives, including X-ray diffraction studies, has provided insights into their crystalline structures, showcasing how these compounds crystallize in various crystal systems with specific unit cell parameters. Such studies reveal the precise arrangement of atoms within the compound, including hydrogen bonding, C-H…O, and C-H…π interactions, which play a crucial role in stabilizing the crystal structure (Sreenivasa et al., 2014).

Chemical Reactions and Properties

The reactivity of benzenesulfonamide derivatives with different chemical agents under various conditions highlights their chemical properties and potential for further modification. For example, the formation of complex molecules through reactions such as gold(I)-catalyzed oxidation and alkynyl migration indicates the versatility and reactivity of these compounds, suggesting a wide range of chemical transformations they can undergo (Wang et al., 2014).

Scientific Research Applications

Pharmaceutical Applications

  • Idiopathic Pulmonary Fibrosis and Cough Treatment : Certain phosphatidylinositol 3-kinase inhibitors, structurally related to the compound , have been evaluated for their potential in treating idiopathic pulmonary fibrosis and cough. These compounds have shown promise in in vitro studies and have proceeded to clinical trials, underscoring their therapeutic potential in respiratory conditions (Norman, 2014).

  • Cognitive Enhancement : Derivatives like SB-399885 have been identified as potent and selective 5-HT6 receptor antagonists with the capability to enhance cognitive functions. This has implications for the treatment of disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Chemical Synthesis and Materials Science

  • Photodynamic Therapy for Cancer : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in photodynamic therapy, a significant advancement in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

  • Carbonic Anhydrase Inhibition : N-substituted benzenesulfonamides, including compounds with structural similarities to the one , have been studied for their ability to inhibit carbonic anhydrase, an enzyme of interest for the development of diuretic, anti-glaucoma, and anticancer agents (Di Fiore et al., 2011).

  • Cytotoxicity and Carbonic Anhydrase Inhibition : A series of benzenesulfonamides were synthesized and evaluated for their cytotoxicity and potential as carbonic anhydrase inhibitors. The results indicate their promise for further exploration as anticancer agents (Gul et al., 2016).

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-23-16-5-4-14(26(21,22)18-12-13-3-2-8-25-13)11-15(16)17(20)19-6-9-24-10-7-19/h2-5,8,11,18H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNUMFRSINQAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

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